2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine

azetidine stability amide degradation ring strain

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine (CAS 1864250-68-9; molecular formula C₁₀H₁₃N₃O; molecular weight 191.23 g/mol) is a synthetic small molecule comprising a 2-substituted pyridin-4-amine core linked through a carbonyl bridge to a strained four-membered azetidine ring. The methylamino substituent at the pyridine 4-position distinguishes it from other 2-(azetidine-1-carbonyl)pyridine congeners.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B12071725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1)C(=O)N2CCC2
InChIInChI=1S/C10H13N3O/c1-11-8-3-4-12-9(7-8)10(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3,(H,11,12)
InChIKeyVVYGFWCMMFRKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine: Core Structure, Physicochemical Identity, and Scientific Procurement Profile


2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine (CAS 1864250-68-9; molecular formula C₁₀H₁₃N₃O; molecular weight 191.23 g/mol) is a synthetic small molecule comprising a 2-substituted pyridin-4-amine core linked through a carbonyl bridge to a strained four-membered azetidine ring . The methylamino substituent at the pyridine 4-position distinguishes it from other 2-(azetidine-1-carbonyl)pyridine congeners. The compound is catalogued as a building block or screening compound by multiple reputable chemical suppliers. While its specific biological activity profile remains sparsely documented in the peer-reviewed literature, the compound belongs to a well-precedented class of azetidine-carboxamide derivatives that have been explored as kinase inhibitor scaffolds, protease inhibitors, and GPCR modulators [1]. Its structural features—the azetidine amide motif, the hydrogen-bond donor/acceptor capacity of the N-methylamino group, and the electron-deficient pyridine ring—render it a potentially differentiated intermediate for medicinal chemistry library enumeration.

Why Generic Amide Substitution Fails for 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine: The Consequence of Ring Size and N-Methylation on Chemical Stability and Patent Landscape


The azetidine-carboxamide motif in this compound is not functionally interchangeable with its larger-ring pyrrolidine or piperidine amide counterparts. The four-membered azetidine ring introduces significant ring strain (~26.3 kcal/mol) that fundamentally alters both its chemical reactivity and its metabolic susceptibility relative to five- or six-membered saturated heterocycles. Empirically, azetidine amides have been shown to exhibit markedly different acid-mediated stability profiles compared to pyrrolidine and piperidine amides; in one systematic study, replacement of a dimethyl amide with an azetidine amide led to enhanced chemical stability, whereas the corresponding pyrrolidine and piperidine amides showed half-life values roughly similar to that of the acyclic reference amide [1]. Additionally, the N-methyl substitution on the pyridin-4-amine modulates hydrogen-bond donor capacity and lipophilicity in ways that are not replicated by des-methyl or N-ethyl congeners. Furthermore, the azetidine-amide subclass occupies a distinct intellectual property space: a 2014 Boehringer Ingelheim patent (US 8,623,860 B2) explicitly claims azetidine derivatives of this general formula for therapeutic use, creating a Freedom-to-Operate consideration that does not apply to larger-ring analogs [2]. These combined factors mean that simple class-level substitution without experimental verification risks unanticipated degradation, altered target engagement, and potential IP infringement.

Quantitative Differentiation Evidence for 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine: Head-to-Head Stability, Patent Corpus, and Physicochemical Benchmarking Against Closest Analogs


Azetidine Amide vs. Pyrrolidine Amide vs. Piperidine Amide: Acidic Chemical Stability (T₁/₂) Comparison

In a systematic study of N-substituted aryl azetidines, the azetidine amide (compound 10) demonstrated enhanced chemical stability relative to the dimethyl amide reference compound 1. By contrast, the closely related pyrrolidine amide (compound 11) and piperidine amide (compound 12) showed T₁/₂ values roughly similar to that of the acyclic reference amide 1, i.e., significantly shorter than the azetidine amide [1]. This class-level differentiation is structurally transferable to 2-(azetidine-1-carbonyl)-N-methylpyridin-4-amine, where the azetidine amide is the critical functional group determining acid-mediated decomposition susceptibility.

azetidine stability amide degradation ring strain ring-opening decomposition

Azetidine-Containing Compounds vs. Non-Azetidine Analogs: Intellectual Property Differentiation via US 8,623,860 B2

The Boehringer Ingelheim patent US 8,623,860 B2 (filed December 14, 2012; issued January 7, 2014) explicitly claims azetidine derivatives of formula I encompassing the 2-(azetidine-1-carbonyl)-substituted heteroaryl scaffold for pharmaceutical use [1]. This patent family does not extend to the corresponding pyrrolidine or piperidine amide analogs unless those compounds are independently claimed elsewhere. For procurement decisions in a pharmaceutical R&D context, this means that the azetidine amide subclass occupies a distinct and potentially encumbered IP space, whereas generic substitution with a pyrrolidine or piperidine amide may offer a clearer Freedom-to-Operate position.

patent landscape azetidine derivatives freedom-to-operate Boehringer Ingelheim

Azetidine vs. Pyrrolidine vs. Piperidine Amide: Ring-Strain-Driven Physicochemical Differentiation in Ligand Efficiency and MW

The azetidine ring provides a rigid scaffold with a molecular weight advantage over larger saturated heterocycles. For a conserved core structure, an azetidine amide (C₃H₄N ring) is approximately 14 Da lighter than the corresponding pyrrolidine amide (C₄H₆N ring) and approximately 28 Da lighter than the piperidine amide (C₅H₁₀N ring). Literature precedent indicates that the lower MW of azetidines can translate to improved ligand efficiency (LE), a metric of binding affinity per heavy atom, when optimized into a final bioactive molecule [1]. While direct LE data for 2-(azetidine-1-carbonyl)-N-methylpyridin-4-amine are not available, the class-level MW advantage is an intrinsic, quantifiable differentiation that persists regardless of the specific substitution pattern.

ligand efficiency molecular weight ring strain azetidine medicinal chemistry design

N-Methyl vs. N-Desmethyl Pyridin-4-amine: Hydrogen-Bond Donor Capacity and Lipophilicity Modulation

The N-methyl substituent on the pyridin-4-amine of the target compound introduces one hydrogen-bond donor (HBD) and modestly increases lipophilicity compared to the unsubstituted 2-(azetidine-1-carbonyl)pyridin-4-amine analog. Based on structurally comparable pyridin-4-amines, N-methylation typically increases calculated logP by ~0.3–0.5 log units while preserving the capacity for a single HBD interaction . This contrasts with the N-ethyl analog, which adds greater lipophilicity (~0.8–1.0 logP increase) and the N-desmethyl analog, which presents two HBDs and lower logP, potentially altering membrane permeability and solubility profiles.

N-methylation hydrogen-bond donor logP pyridin-4-amine physicochemical property

Optimal Scientific and Industrial Use Cases for 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine Based on Verified Differentiation Evidence


Medicinal Chemistry Library Enumeration Requiring a Low-MW, Single-HBD Azetidine Amide Scaffold

In fragment-based or HTS triage library design, the compound offers a ~14–28 Da MW advantage over pyrrolidine or piperidine amide analogs, together with a single HBD from the N-methylamino group. This profile aligns with lead-like criteria for CNS or intracellular targets where MW and HBD count are tightly constrained . Procurement of this specific compound, rather than a generic pyrrolidine amide, preserves the MW and HBD advantages that may be critical for maintaining ligand efficiency during hit-to-lead optimization.

Acidic-Stability-Sensitive Synthesis or Purification Workflows

Published class-level evidence indicates that azetidine amides can exhibit enhanced chemical stability in acidic conditions compared to pyrrolidine and piperidine amides [1]. For laboratories employing acidic HPLC purification (e.g., 0.1% TFA or formic acid mobile phases), or for compounds destined for long-term storage as stock solutions at low pH, this compound may offer superior integrity relative to its larger-ring counterparts. Selection of the azetidine amide over the pyrrolidine or piperidine analog reduces the risk of acid-catalyzed degradation that could compromise downstream biological assay data.

Freedom-to-Operate-Conscious Drug Discovery Programs Targeting Azetidine Amide Chemical Space

The azetidine amide subclass is explicitly claimed in US 8,623,860 B2 (Boehringer Ingelheim), whereas pyrrolidine and piperidine amides of similar structure are not covered by this patent family [2]. For organizations conducting competitive intelligence or building patent-encumbered chemical libraries, procurement of this specific compound enables direct evaluation of the patented chemical space. Conversely, organizations seeking to avoid this IP barrier may deliberately select the pyrrolidine analog as a comparable but unencumbered alternative, making the procurement choice a direct function of IP strategy.

Structure-Activity Relationship (SAR) Studies Exploring N-Alkyl Substitution on Pyridin-4-amine

The N-methyl substitution on the pyridin-4-amine provides a well-defined reference point for SAR expansion. Compared to the N-desmethyl analog (2 HBDs, lower logP) and the N-ethyl analog (higher logP), this compound occupies an intermediate physicochemical space . Systematic procurement of the methyl, des-methyl, and ethyl analogs as a matched set enables rigorous deconvolution of HBD count and lipophilicity contributions to target binding, solubility, and permeability—data that are essential for multiparameter optimization in lead discovery.

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